(1-((R)-2-Acetamidopropanoyl)pyrrolidin-2-yl)boronic acid
Description
(1-((R)-2-Acetamidopropanoyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative featuring a pyrrolidine backbone substituted with an (R)-configured acetamidopropanoyl group. This compound belongs to the boroPro family, known for their protease inhibitory properties, particularly targeting enzymes like fibroblast activation protein (FAP) and the proteasome . The boronic acid moiety enables covalent interaction with catalytic serine residues, while the acetamidopropanoyl side chain modulates selectivity and pharmacokinetics. Its structural uniqueness lies in the stereochemistry (R-configuration) and the acetamide-substituted propanoyl group, which balances hydrophilicity and target binding affinity.
Properties
CAS No. |
915283-75-9 |
|---|---|
Molecular Formula |
C9H17BN2O4 |
Molecular Weight |
228.06 g/mol |
IUPAC Name |
[1-[(2R)-2-acetamidopropanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C9H17BN2O4/c1-6(11-7(2)13)9(14)12-5-3-4-8(12)10(15)16/h6,8,15-16H,3-5H2,1-2H3,(H,11,13)/t6-,8?/m1/s1 |
InChI Key |
METFGSCNIQTFJC-XPJFZRNWSA-N |
Isomeric SMILES |
B(C1CCCN1C(=O)[C@@H](C)NC(=O)C)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)C(C)NC(=O)C)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional and Pharmacokinetic Differences
Substituent Impact on Target Binding
- Acetamidopropanoyl vs. Amino-3-methylbutanoyl (Talabostat): Talabostat’s shorter, branched amino-3-methylbutanoyl group enhances its interaction with dipeptidyl peptidase IV (DPP-IV), promoting hematopoietic activity . In contrast, the acetamidopropanoyl group in the target compound likely improves FAP binding due to its extended alkyl chain and hydrogen-bonding capacity.
- Hydrazinylnicotinoyl-D-alanyl (iFAP): The hydrazinylnicotinoyl group in iFAP enables radiolabeling with ⁹⁹ᵐTc for FAP-targeted imaging, a feature absent in the acetamidopropanoyl analog .
Pharmacokinetic Properties
- Aromatic Substituents (e.g., Phenylpropanamido) : The phenyl group enhances hydrophobicity, which could improve membrane permeability but reduce aqueous solubility.
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